N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide is a complex organic compound featuring a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the synthesis of the benzothiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenylacetamide: The final step involves coupling the benzothiazine derivative with phenylacetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide can be compared to other benzothiazine derivatives:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Benzothiazole Derivatives: These compounds are often studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
N-[4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-16(26)24-18-11-13-19(14-12-18)25-15-22(23(27)17-7-3-2-4-8-17)30(28,29)21-10-6-5-9-20(21)25/h2-15H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJDDJGAQIRHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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